molecular formula C20H18Cl2N2O5S B2897749 (6-chloro-4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone CAS No. 1251693-33-0

(6-chloro-4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone

Cat. No. B2897749
CAS RN: 1251693-33-0
M. Wt: 469.33
InChI Key: LBXLFEUCPNIUMP-UHFFFAOYSA-N
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Description

(6-chloro-4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone is a useful research compound. Its molecular formula is C20H18Cl2N2O5S and its molecular weight is 469.33. The purity is usually 95%.
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Scientific Research Applications

Molecular Interactions and Clathrate Formation

Research into molecular interactions, specifically the edge-to-face interaction between aromatic rings, has implications for understanding the formation of clathrate hosts for benzene guests. This interaction plays a crucial role in inclusion complex formation and host-host interactions, which are central to molecular recognition and self-assembly processes in chemistry (Eto et al., 2011).

Antioxidant Properties

The synthesis and investigation of antioxidant properties of certain compounds, such as (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives, showcase the potential of similar structures in providing potent antioxidant power. These findings suggest avenues for exploring related compounds in the development of new antioxidants (Çetinkaya et al., 2012).

Photochemical Synthesis

The study of photo-reorganization of specific chromen-4-ones under UV light to form pentacyclic compounds reveals a method for synthesizing complex organic scaffolds. This approach has potential applications in green chemistry and the synthesis of pharmacologically relevant structures (Dalal et al., 2017).

Neurological Disease Imaging

In the field of medical imaging, research on the synthesis of specific PET agents for imaging enzymes related to Parkinson's disease highlights the role of structurally complex compounds in developing diagnostic tools. This work underscores the potential for similar compounds in advancing neuroimaging technologies (Wang et al., 2017).

Molecular Docking and Antimicrobial Activity

The development of novel 1,2,4-triazole derivatives with antimicrobial activities illustrates the utility of complex molecules in drug discovery, particularly in identifying compounds with high receptor affinity and significant biological activities. This area of research is crucial for addressing the ongoing challenge of antimicrobial resistance (Jayanna et al., 2013).

properties

IUPAC Name

[6-chloro-4-(3-chloro-4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O5S/c1-28-17-4-3-14(11-15(17)22)24-12-19(20(25)23-6-8-29-9-7-23)30(26,27)18-5-2-13(21)10-16(18)24/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXLFEUCPNIUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCOCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-chloro-4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone

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